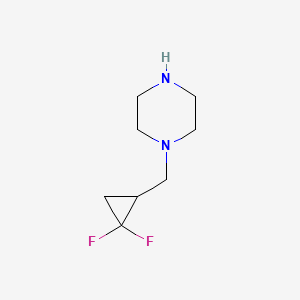
1-((2,2-Difluorocyclopropyl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,2-Difluorocyclopropyl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,2-difluorocyclopropylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves several steps:
Cyclopropanation: The difluorocyclopropane moiety can be synthesized through cyclopropanation reactions involving fluorinated precursors.
Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions where the difluorocyclopropylmethyl group is attached to the nitrogen atoms of the piperazine.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1-((2,2-Difluorocyclopropyl)methyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1-((2,2-Difluorocyclopropyl)methyl)piperazine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of target molecules . The piperazine ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-((2,2-Difluorocyclopropyl)methyl)piperazine can be compared with other piperazine derivatives:
1-(2,3-Dichlorophenyl)piperazine: This compound has a dichlorophenyl group instead of the difluorocyclopropyl group, leading to different reactivity and applications.
1-(2,2-Difluorocyclopropyl)ethylpiperazine: Similar to the compound but with an ethyl linker, which can affect its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C8H14F2N2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-[(2,2-difluorocyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-7(8)6-12-3-1-11-2-4-12/h7,11H,1-6H2 |
InChI-Schlüssel |
IHZTYJZGIBOLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2CC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















